(+)-7-Hydroxymenthol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
140860-31-7 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(1S,2R,5S)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h7-12H,3-6H2,1-2H3/t8-,9+,10-/m0/s1 |
InChI Key |
SYKFBYLBABZJJQ-AEJSXWLSSA-N |
SMILES |
CC(C)C1CCC(CC1O)CO |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@H](C[C@@H]1O)CO |
Canonical SMILES |
CC(C)C1CCC(CC1O)CO |
Synonyms |
Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1S,3S,4R)- (9CI) |
Origin of Product |
United States |
Biosynthetic and Biotransformational Pathways of + 7 Hydroxymenthol
Natural Occurrence and Fungal Metabolite Discovery
(+)-7-Hydroxymenthol is a monoterpenol that has been identified as a novel fungal metabolite. Its discovery has provided insights into the metabolic capabilities of certain fungi, particularly in the realm of terpenoid biosynthesis.
Research into the secondary metabolites of fusicoccin-producing fungi led to the isolation of this compound. tandfonline.comnih.gov Specifically, it was identified as a fungal metabolite from the culture filtrate of Phomopsis amygdali F6a, an Italian strain of the fungus. tandfonline.com This discovery was part of a broader investigation that also identified (+)-menthol, the enantiomer of the well-known peppermint (-)-menthol, as a novel fungal product from a Japanese strain, P. amygdali Niigata 2. tandfonline.comnih.gov
In addition to this compound and (+)-menthol, other related monoterpenols were also isolated from these fungal strains. These include the new compound (+)-(6S)-hydroxymenthol and p-menthanetriol. tandfonline.comnih.gov The isolation of these compounds from the culture filtrate confirms that they are true fungal metabolites and not absorbed from a host organism. tandfonline.com
Table 1: Monoterpenols Isolated from Phomopsis amygdali
| Compound | Fungal Strain |
| (+)-Menthol | P. amygdali Niigata 2 |
| This compound | P. amygdali F6a |
| (+)-(6S)-Hydroxymenthol | P. amygdali F6a |
| p-Menthanetriol | P. amygdali F6a |
The co-occurrence of (+)-menthol, this compound, and other related compounds in Phomopsis amygdali suggests a biosynthetic relationship between them. tandfonline.comnih.gov It is proposed that this compound is an intermediary metabolite in the fungal biosynthesis of more complex monoterpenols. The biosynthetic pathway likely begins with (+)-menthol, which then undergoes hydroxylation to form hydroxylated derivatives like this compound and (+)-(6S)-hydroxymenthol. tandfonline.com These compounds may then be further metabolized, as evidenced by the presence of p-menthanetriol. tandfonline.com This highlights the role of fungi in producing a diversity of monoterpenes, which are less common as fungal metabolites compared to sesquiterpenes and diterpenes. tandfonline.com
Microbial Biotransformation of Menthol (B31143) to this compound
The production of this compound can also be achieved through the microbial biotransformation of menthol. This process leverages the enzymatic machinery of microorganisms to perform specific chemical modifications, such as hydroxylation.
Enzymatic hydroxylation is a key reaction in the biotransformation of menthol. Microorganisms utilize specific enzymes to introduce a hydroxyl group onto the menthol scaffold, and this process can be highly selective.
The hydroxylation of the menthol molecule by microbial enzymes can occur at various positions. The formation of this compound is a result of a highly regioselective enzymatic reaction that specifically targets the C-7 methyl group of the (+)-menthol precursor. tandfonline.com The stereochemistry of the resulting product, (+)-(1S,3S,4R)-7-hydroxymenthol, indicates that the enzymatic process is also stereoselective. tandfonline.com While extensive research has focused on hydroxylation at other positions, such as C-3, for the biotechnological production of (-)-menthol from limonene, the specific microbial hydroxylation at C-7 demonstrates the diverse catalytic capabilities of fungal enzymes. researchgate.netasm.orgnih.govasm.org
The enzymatic hydroxylation of terpenoids in microorganisms is primarily carried out by monooxygenases, particularly those belonging to the cytochrome P450 (CYP) superfamily. nih.govbiorxiv.org These enzymes are responsible for catalyzing the insertion of an oxygen atom into a C-H bond, a critical step in the formation of hydroxylated derivatives like this compound. biorxiv.org Fungal genomes contain numerous genes encoding for CYP enzymes, which are key to their ability to produce a wide array of secondary metabolites. biorxiv.org For instance, limonene-3-hydroxylases from fungi such as Aureobasidium pullulans and Hormonema carpetanum have been identified and characterized for their high regioselectivity in menthol precursor synthesis. researchgate.netasm.orgnih.govasm.org While these specific enzymes target the C-3 position of limonene, it is enzymes from this same class that are responsible for the C-7 hydroxylation of menthol.
Table 2: Key Enzyme Classes in Monoterpenol Biotransformation
| Enzyme Class | General Function | Relevance to this compound |
| Cytochrome P450 Monooxygenases | Catalyze hydroxylation by inserting an oxygen atom into a C-H bond. | Directly responsible for the C-7 hydroxylation of (+)-menthol. |
| Alcohol Dehydrogenases | Catalyze the reversible oxidation of alcohols to ketones/aldehydes. | Involved in the broader biosynthetic pathway of related monoterpenols. |
Mechanistic Investigations of Biotransformation
Understanding the mechanisms underlying the biotransformation of menthol is crucial for optimizing the production of this compound. Key areas of investigation include the oxidative pathways involved and the influence of the substrate's stereochemistry.
Oxidative Pathways in Monoterpene Metabolism
The hydroxylation of menthol is an oxidative process, typically catalyzed by cytochrome P450 monooxygenases (CYP450s) researchgate.net. These enzymes are a superfamily of heme-containing proteins that play a central role in the metabolism of a wide variety of compounds, including monoterpenes. In human liver microsomes, CYP2A6 has been identified as a key enzyme in the oxidation of both (+)- and (-)-menthol nih.gov. The general mechanism involves the activation of molecular oxygen and the insertion of one oxygen atom into the substrate, in this case, the C-7 position of the menthol molecule. Menthol itself can have inhibitory effects on certain CYP450 enzymes coresta.orgnih.govcoresta.org.
Influence of Substrate Stereochemistry on Biotransformation Products
The stereochemistry of the menthol substrate plays a significant role in determining the stereochemistry of the resulting hydroxylated product. The enzymatic active site of the hydroxylating enzyme is chiral and thus can differentiate between the different stereoisomers of menthol. For instance, the biotransformation of (+)-menthol by Spodoptera litura larvae specifically yields this compound. Similarly, CYP2A6 in human liver microsomes metabolizes (+) and (-) menthol enantiomers into their respective diol derivatives, indicating that the enzyme's active site accommodates both enantiomers and that the stereochemical configuration of the product is dependent on that of the substrate nih.gov. The regioselectivity and stereoselectivity of these enzymatic hydroxylations are key advantages of biotransformation over chemical synthesis nih.gov.
Optimization of Biotransformation Processes for Yield Enhancement
To improve the efficiency and economic viability of this compound production, optimization of the biotransformation process is essential. This involves manipulating various parameters to maximize the yield and purity of the desired product. General strategies for optimizing microbial biotransformation of natural products include modifying fermentation conditions such as pH, temperature, aeration, and substrate concentration nih.govresearchgate.net. For fungal biotransformations, the selection of the microbial strain and the composition of the culture medium are critical factors. Elicitation, the addition of small amounts of specific compounds to the culture, can also be employed to induce the expression of the desired hydroxylating enzymes.
Advances in Biocatalytic Approaches for Hydroxylation
Recent advances in biotechnology, particularly in the field of enzyme engineering, offer promising avenues for developing highly efficient and selective biocatalysts for the production of this compound.
Enzyme Engineering for Enhanced Selectivity
Enzyme engineering focuses on modifying the structure of an enzyme to improve its catalytic properties, such as activity, stability, and selectivity. For the production of this compound, the goal is to engineer a hydroxylating enzyme, such as a cytochrome P450 monooxygenase, to exhibit high regioselectivity for the C-7 position of (+)-menthol acs.orgresearchgate.net. Techniques like site-directed mutagenesis and directed evolution can be used to create enzyme variants with improved performance. For example, protein engineering has been successfully applied to create limonene-3-hydroxylases from bacterial CYP450s for menthol biosynthesis, demonstrating the potential of this approach researchgate.netnih.govasm.orgresearchgate.net. By modifying the amino acid residues in the active site of the enzyme, it is possible to alter the substrate binding orientation and thereby control the position of hydroxylation.
Whole-Cell Biocatalysis Strategies
Whole-cell biocatalysis presents a practical and efficient approach for the production of this compound from (+)-menthol. This strategy utilizes intact microbial cells, which contain the necessary enzymatic machinery for the desired biotransformation, obviating the need for costly and time-consuming enzyme purification. The use of whole cells also provides a stable environment for the enzymes and can facilitate the regeneration of essential cofactors.
A key example of a whole-cell biocatalyst for the production of this compound is the fungus Phomopsis amygdali. nih.gov This fungus has been shown to metabolize (+)-menthol, yielding this compound as one of its biotransformation products. nih.gov The process involves the cultivation of the fungus, followed by the introduction of the (+)-menthol substrate into the culture. The fungal cells then act as biocatalysts, carrying out the specific hydroxylation reaction.
The efficiency of whole-cell biocatalysis can be influenced by various factors, including the concentration of the substrate, the density of the microbial cells, and the conditions of the reaction such as temperature and pH. Optimizing these parameters is crucial for maximizing the yield and purity of the desired product.
Table 1: Whole-Cell Biotransformation of (+)-Menthol by Phomopsis amygdali
| Parameter | Details |
|---|---|
| Biocatalyst | Whole cells of Phomopsis amygdali |
| Substrate | (+)-Menthol |
| Primary Product | This compound |
| Reaction Type | Hydroxylation |
| Key Enzyme Class (Putative) | Cytochrome P450 Monooxygenase |
Monoterpenoid Resistance Mechanisms in Biotransformation Organisms
A significant challenge in the microbial biotransformation of monoterpenoids, including menthol, is the inherent toxicity of these compounds to many microorganisms. High concentrations of monoterpenoids can disrupt cell membranes and interfere with essential cellular processes, leading to inhibited growth and reduced biocatalytic activity. Consequently, the organisms employed for these biotransformations must possess or develop resistance mechanisms to tolerate the toxic substrate and products.
One of the most well-studied groups of bacteria with a high tolerance to monoterpenoids and other organic solvents is Pseudomonas putida. While not specifically documented for the production of this compound, the resistance mechanisms of P. putida provide a valuable model for understanding how biotransformation hosts can cope with monoterpenoid toxicity. A primary mechanism of resistance in these bacteria is the active efflux of toxic compounds from the cell. This is mediated by solvent efflux pumps, which are membrane-spanning protein complexes that recognize and export a broad range of substrates, including monoterpenoids.
In P. putida, the TtgGHI efflux pump is a key player in conferring tolerance to toluene and other aromatic hydrocarbons, and similar systems are involved in the efflux of monoterpenoids. These pumps are often under the control of regulatory proteins that sense the presence of the toxic compound and induce the expression of the pump components.
However, an interesting interplay exists between tolerance and biotransformation efficiency. In some cases, increased expression of efflux pumps, while enhancing survival in the presence of high monoterpenoid concentrations, can reduce the efficiency of the biotransformation process by actively pumping the substrate out of the cell before it can be converted to the desired product. This highlights the need for a balanced approach in engineering biotransformation organisms, where a sufficient level of tolerance is achieved without compromising the catalytic activity of the intracellular enzymes.
Table 2: Chemical Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (+)-Menthol |
Advanced Chemical Synthesis Methodologies for + 7 Hydroxymenthol and Its Stereoisomers
Asymmetric Synthesis Strategies
Asymmetric synthesis encompasses a variety of techniques designed to produce a specific stereoisomer, thereby avoiding the formation of racemic mixtures. wikipedia.orgslideshare.net The generation of a chiral molecule from an achiral or racemic starting material requires a chiral influence, which can be introduced through various means, including chiral catalysts, reagents, or auxiliaries. wikipedia.orgslideshare.net These methods are crucial for obtaining enantiomerically pure compounds like (+)-7-Hydroxymenthol.
The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products as starting materials. tcichemicals.comsciencenet.cn For the synthesis of this compound, its parent compound, (+)-menthol, serves as an ideal chiral precursor. This approach leverages the existing stereochemistry of the starting material to build the target molecule.
Biotransformation, a key tool in chiral pool synthesis, employs whole organisms or isolated enzymes to perform regio- and stereoselective modifications on a substrate. Several studies have demonstrated the efficacy of this method for the synthesis of this compound.
Fungal Biotransformation : Fungi are widely used for their ability to introduce hydroxyl groups into specific positions of organic molecules. When cultured with (+)-menthol, certain fungal species have been shown to yield this compound as a major product. For instance, biotransformation of (+)-menthol derivatives with specific fungi resulted in the formation of this compound with a yield of 52%. mdpi.com
Insect-Mediated Oxidation : Insects have also been identified as effective biocatalysts for this transformation. Larvae of Spodoptera litura, when fed a diet containing (+)-menthol, efficiently oxidize the C-7 methyl group to produce this compound. mdpi.com This biological hydroxylation occurs with a high degree of conversion, reaching between 86% and 90%. mdpi.com
These biotransformation methods highlight a direct and efficient route from the chiral pool, specifically from (+)-menthol to this compound, preserving the original stereocenters and selectively functionalizing the C-7 position.
Table 1: Biotransformation of (+)-Menthol to this compound
| Biocatalyst | Substrate | Product | Conversion/Yield | Reference |
|---|---|---|---|---|
| Fungi | (+)-Menthol Derivatives | This compound | 52% | mdpi.com |
Asymmetric catalysis is a powerful strategy that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate. uclm.esunipd.it This approach avoids the use of stoichiometric chiral auxiliaries and is highly efficient. uclm.es Key methodologies include asymmetric hydrogenation, epoxidation, and dihydroxylation. slideshare.net
In the context of p-menthane (B155814) derivatives like this compound, asymmetric catalysis can be employed to establish the desired stereochemistry. For example, the enantioselective hydrogenation of unsaturated precursors using chiral metal complexes, such as those based on Ruthenium-BINAP systems developed by Noyori, is a well-established industrial method for producing chiral molecules. uclm.es This type of catalysis is effective for a wide range of functionalized ketones and olefins, allowing for predictable and high enantioselectivity. uclm.es
A recent breakthrough demonstrated the catalytic asymmetric synthesis of menthol (B31143) and cannabinoids from neral (B7780846), an achiral α,β-unsaturated aldehyde. nih.gov The process utilizes a confined chiral acid, a highly fluorinated imino-imidodiphosphate, to catalyze the conversion of neral to (1R,6S)-trans-isopiperitenol with high efficiency and selectivity. nih.gov This key intermediate can then be readily converted to menthol. nih.gov This work showcases the potential of modern asymmetric catalysis to construct the p-menthane skeleton with precise stereocontrol, a principle directly applicable to the development of synthetic routes for this compound from achiral starting materials.
Dynamic kinetic resolution (DKR) is an advanced technique that enables the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.org This method combines the principles of kinetic resolution with in-situ racemization of the unreacted enantiomer. numberanalytics.com In a typical DKR process, a catalyst (often enzymatic) selectively reacts with one enantiomer of a racemic mixture, while a second catalyst (often a transition metal complex) continuously interconverts the faster- and slower-reacting enantiomers. numberanalytics.commdpi.com
This strategy is particularly effective for the synthesis of chiral alcohols. mdpi.com A hypothetical DKR approach to a 7-hydroxymenthol stereoisomer could start with a racemic mixture of a precursor, for example, a racemic 7-hydroxymenthone.
The process would involve two key catalytic steps:
Racemization : A catalyst, such as a ruthenium complex, would facilitate the rapid and continuous racemization of the 7-hydroxymenthone enantiomers. numberanalytics.com
Asymmetric Reduction : Simultaneously, a chiral reducing agent or an enzyme (lipase in the case of resolution by acylation) would selectively reduce one enantiomer (e.g., the one leading to the desired this compound stereochemistry) to the corresponding alcohol. mdpi.com
Because the unreactive enantiomer is continuously converted back into the racemic mixture, the entire substrate pool is eventually transformed into the desired single enantiomeric product, overcoming the 50% yield limitation of traditional kinetic resolution. wikipedia.orgresearchgate.net
Stereoselective Synthetic Route Development
Developing a stereoselective synthetic route to this compound requires careful planning to control the configuration of its three chiral centers. byjus.comyoutube.com An efficient route must be cost-effective and allow for the reliable production of the target molecule with high purity. nih.gov
A plausible route could begin with a readily available p-menthane derivative, such as pulegone (B1678340) or carvone, which are found in nature and are part of the chiral pool. researchgate.net For example, starting from (R)-pulegone, a series of transformations can be envisioned:
Conjugate Addition : A conjugate addition of a suitable organocuprate to pulegone can establish the correct stereochemistry at the C-1 and C-4 positions.
Carbonyl Reduction : The ketone at C-3 can be stereoselectively reduced. The choice of reducing agent (e.g., L-Selectride® vs. sodium borohydride) is critical to control the formation of the desired hydroxyl group orientation (menthol vs. neomenthol, etc.).
Selective C-7 Functionalization : The most challenging step is the selective introduction of a hydroxyl group at the C-7 position. If not using a direct biocatalytic approach, this could be achieved through a multi-step chemical sequence. For instance, an allylic oxidation could introduce a functional group on a precursor with a double bond at the appropriate position, followed by further manipulation. Alternatively, radical halogenation followed by nucleophilic substitution could be employed, although this often suffers from a lack of regioselectivity.
The development of such routes relies on a deep understanding of stereochemical control, leveraging substrate control, reagent control, or catalyst control to influence the stereochemical outcome of each step. mdpi.comwilliams.edu
Synthesis of Homochiral Building Blocks in Organic Chemistry
Homochiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex target molecules. tcichemicals.comamerigoscientific.com Their use is a fundamental strategy in organic synthesis, streamlining the construction of chiral molecules by incorporating pre-existing, well-defined stereocenters. enamine.netenamine.net These building blocks are often derived from the chiral pool, which includes natural products like amino acids, sugars, and terpenes. sciencenet.cnresearchgate.net
(+)-Menthol itself is a widely used homochiral building block. wikipedia.org Its rigid cyclohexane (B81311) framework and defined stereochemistry make it an excellent chiral auxiliary, capable of directing the stereochemical course of reactions performed on attached substrate molecules. wikipedia.org
Once synthesized, this compound can also function as a valuable homochiral building block. lifechemicals.com The presence of a primary hydroxyl group at the C-7 position, in addition to the secondary hydroxyl group at C-3, provides a new point for chemical modification. This bifunctional nature allows for its incorporation into more complex structures, such as pharmaceuticals or novel flavor and fragrance compounds, while retaining the inherent chirality of the p-menthane skeleton. amerigoscientific.comnih.gov The ability to create such functionalized, enantiopure building blocks is crucial for advancing medicinal chemistry and materials science. lifechemicals.comwiley.com
Computational and Molecular Modeling Studies of + 7 Hydroxymenthol and Its Enzymatic Interactions
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics simulations offer a computational microscope to observe the motion and conformational changes of molecules over time. For (+)-7-Hydroxymenthol and its parent compound, menthol (B31143), MD simulations are instrumental in understanding their structural preferences both in solution and within the confines of an enzyme's active site.
Studies on menthol diastereomers have consistently shown that the most stable structure is a chair conformation where the three substituent groups (hydroxyl, methyl, and isopropyl) occupy equatorial positions to minimize steric hindrance. nih.govmpg.de This fundamental conformation is the starting point for understanding how the molecule presents itself to a catalytic enzyme. For this compound, the introduction of a hydroxyl group on the C7 methyl carbon adds a new layer of complexity, introducing an additional site for hydrogen bonding and altering the conformational dynamics of the isopropyl group. MD simulations can map these conformational landscapes by calculating the potential energy surface as a function of key dihedral angles, revealing the most populated and energetically favorable shapes the molecule can adopt. researchgate.netresearchgate.net
Ligand-Enzyme Binding Site Characterization
The formation of this compound is contingent upon the specific binding of the menthol substrate within the active site of a metabolizing enzyme, such as a member of the cytochrome P450 family (e.g., CYP2A6). coresta.orgnih.gov MD simulations of the menthol-CYP complex are critical for characterizing the binding pocket and understanding the dynamic interplay between the ligand and protein.
These simulations reveal that the binding of menthol is typically driven by hydrophobic interactions between the cyclohexane (B81311) ring and nonpolar amino acid residues in the active site. The single hydroxyl group of menthol can form a crucial hydrogen bond with a polar residue or a structured water molecule, helping to anchor the ligand in a specific orientation. The active site's topology dictates which of menthol's C-H bonds is positioned closest to the enzyme's reactive heme cofactor, thereby controlling the regioselectivity of the hydroxylation reaction. researchgate.net MD simulations allow researchers to analyze the stability of these interactions and identify key residues that constitute the binding site, providing a dynamic picture that complements static structural models.
Exploration of Substrate Specificity and Catalytic Mechanisms
The hydroxylation of menthol can occur at several positions, including the C7, C8, and C9 carbons of the isopropyl group, leading to different hydroxylated isomers. nih.gov The enzyme's preference for one position over another, known as regioselectivity, is a key aspect of its substrate specificity. MD simulations are used to explore why 7-hydroxylation might be favored.
By running long-timescale simulations of the menthol-enzyme complex, researchers can sample a wide range of conformational states. Analysis of these trajectories can determine the probability of each methyl group (C7, C9, C10) being in a catalytically competent position—that is, in close proximity and with the correct orientation to the heme's iron-oxo species responsible for catalysis. researchgate.net Factors such as the distance between a specific hydrogen atom and the heme iron, and the angle of approach, are calculated throughout the simulation. A higher frequency of catalytically favorable orientations for the C7 position would suggest a lower activation energy for 7-hydroxylation, thus explaining the observed substrate specificity.
Quantum Mechanical (QM) Calculations for Reaction Pathway Elucidation
While MD simulations describe the classical motion of atoms, quantum mechanical calculations are necessary to model the electronic changes that occur during a chemical reaction, such as the breaking and forming of bonds in the hydroxylation of menthol. The accepted mechanism for C-H hydroxylation by cytochrome P450 enzymes is the "radical rebound" mechanism. nih.govresearchgate.net This process begins with the abstraction of a hydrogen atom from the substrate by the highly reactive iron-oxo species (Compound I) in the enzyme's core, creating a substrate radical and an iron-hydroxyl intermediate. nih.gov In a subsequent step, the hydroxyl group "rebounds" onto the radical, forming the final hydroxylated product.
QM methods, particularly Density Functional Theory (DFT), can be applied to model this reaction pathway for the conversion of menthol to this compound. nih.govnih.gov These calculations provide crucial information about the energies of the reactants, intermediates, transition states, and products.
Transition State Analysis in Hydroxylation Reactions
The hydrogen atom abstraction is the rate-limiting step in the hydroxylation reaction, and its transition state represents the highest point on the energy profile. researchgate.net Locating and characterizing this transition state is a primary goal of QM calculations. Using hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, a small, electronically significant region (the menthol C7-H bond and the heme cofactor) is treated with high-level QM, while the rest of the protein and solvent are treated with classical MM force fields. bris.ac.uk
This approach allows for the precise calculation of the transition state structure, revealing the geometry of the C--H--O arrangement as the hydrogen atom is transferred. The activation energy barrier is determined from the energy difference between the reactant state and the transition state. researchgate.net By comparing the activation barriers for hydrogen abstraction from different positions (C7 vs. C8 vs. C9), QM calculations can provide a quantitative prediction of the enzyme's regioselectivity, complementing the dynamic insights from MD simulations.
Energetic Landscape of Enzymatic Biotransformations
QM calculations can be used to construct a comprehensive energetic landscape for the entire biotransformation pathway of menthol. An in silico study using DFT at the B3LYP/6-311++G(d,p) level has calculated the standard Gibbs free energies for the various oxidative and conjugative reactions of menthol metabolism. nih.govnih.gov These calculations show that the initial oxidation of menthol to a hydroxylated metabolite, such as 7-hydroxymenthol, is a thermodynamically favorable (exothermic) process. nih.gov By comparing the relative energies of the different hydroxylated isomers, a thermodynamic basis for the observed metabolite profile can be established.
Table 1: Calculated Gibbs Free Energies for Menthol Oxidation
| Reaction Type | Position of Oxidation | Gibbs Free Energy of Reaction (kcal/mol) in Solution |
| Alkane to Alcohol | C7 | -38.0 |
| Alkane to Alcohol | C8 | -41.6 |
| Alkane to Alcohol | C9 | -38.0 |
| Alkane to Alcohol | C10 | -38.0 |
| Data sourced from an in silico investigation of menthol metabolism, providing a thermodynamic comparison for the initial hydroxylation at different positions on the isopropyl group. The energies were calculated at the B3LYP/6-311++G(d,p) level with the SMD solvation model. nih.gov |
This energetic data provides a fundamental understanding of the driving forces behind the formation of this compound and its isomers.
Docking Studies for Protein-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. mdpi.comresearchgate.net It is a valuable tool for generating initial models of the menthol-CYP complex, which can then be refined using more computationally intensive methods like MD simulations. In docking, a scoring function is used to estimate the binding affinity for numerous possible poses of the ligand in the enzyme's active site. researchgate.net
For the formation of this compound, docking studies would aim to identify binding modes of menthol within the CYP active site that are catalytically productive for 7-hydroxylation. This means finding poses where the C7-methyl group is positioned in close proximity (typically within 5 Å) to the heme iron. The results are often visualized to analyze the specific interactions that stabilize these poses.
Table 2: Predicted Interactions from Docking Menthol into a Cytochrome P450 Active Site
| Interaction Type | Ligand Group | Potential Interacting Residue(s) |
| Hydrogen Bond | 3-OH group | Serine, Threonine, Tyrosine, or backbone carbonyl |
| Hydrophobic | Cyclohexane ring | Phenylalanine, Leucine, Isoleucine, Valine |
| Hydrophobic | Isopropyl group | Alanine, Leucine, Methionine |
| This table represents a generalized summary of the types of interactions expected from docking studies of menthol with a typical CYP active site, based on the principles of protein-ligand binding and studies of similar molecules. mdpi.com |
By identifying the most plausible binding poses, docking provides crucial structural hypotheses about how the enzyme achieves its specificity, guiding further experimental and computational investigation into the metabolism of menthol to this compound.
Prediction of Binding Modes and Affinities
Computational methods are crucial for predicting how a ligand, such as this compound, might bind to an enzyme's active site and for estimating the strength of this interaction, known as binding affinity. Techniques like molecular docking and molecular dynamics (MD) simulations are central to this process. nih.goviu.edu
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking could be used to screen libraries of enzymes, such as cytochrome P450s, to identify potential biocatalysts. The process generates various possible binding poses and assigns a score to each, which is an estimate of the binding affinity. Lower binding energy scores typically indicate a more stable and favorable interaction. researchgate.net
Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic view of the interaction. nih.gov An MD simulation would model the movement of every atom in the this compound-enzyme complex over time, offering insights into the stability of the binding pose, the conformational changes in both the ligand and the enzyme upon binding, and a more refined calculation of binding free energy. nih.gov Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often used to estimate the binding free energy from MD simulation trajectories. nih.gov
Identification of Key Residues in Biocatalytic Systems
Identifying the specific amino acid residues within an enzyme's active site that are critical for binding and catalysis is essential for understanding and engineering biocatalytic systems. For the hydroxylation of a substrate like menthol to produce this compound, certain residues would be responsible for holding the substrate in the correct orientation for a chemical reaction to occur at the C7 position.
Computational approaches, such as the analysis of docking and MD simulation results, are the first step in identifying these key residues. Residues that form significant interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand are flagged as potentially important. nih.gov For instance, in a hypothetical enzyme, a tyrosine residue might form a hydrogen bond with the hydroxyl group of this compound, while a pocket of hydrophobic residues like leucine, valine, and phenylalanine could stabilize the cyclohexane ring.
To experimentally validate these computational predictions, a technique called site-directed mutagenesis is employed. caver.cz This method involves systematically replacing the identified key amino acids with other residues (e.g., alanine, which is non-reactive) and then measuring the effect of the mutation on the enzyme's activity. caver.cz A significant drop in catalytic efficiency after a mutation confirms the importance of that specific residue. While this is a standard and powerful approach, published studies that specifically identify and confirm the key residues for the biocatalysis of this compound are not currently available.
Computational Design and Prediction of Novel Biocatalysts
The design and prediction of new enzymes with desired catalytic properties is a rapidly advancing field that heavily relies on computational tools. nih.govnih.gov The goal could be to create a novel biocatalyst that produces this compound with high selectivity and efficiency from a readily available precursor like (+)-menthol.
Computational protein design strategies can be broadly categorized:
Rational Design: This approach uses detailed knowledge of an enzyme's structure and mechanism to make specific, targeted mutations intended to improve a desired property. mdpi.com For example, if an existing enzyme hydroxylates menthol at a different position, computational modeling could be used to predict mutations that would reshape the active site to favor hydroxylation at the C7 position instead. caver.cz
De Novo Design: This more ambitious strategy involves designing an enzyme from scratch. caver.cz It starts with an idealized active site geometry for the desired reaction, which is then computationally placed into various stable protein scaffolds. The surrounding amino acids are then optimized to create a functional enzyme. caver.cznih.gov
These computational design efforts generate a library of potential enzyme variants that must then be synthesized and experimentally tested. While the principles of computational biocatalyst design are well-established, their specific application to create novel enzymes for the production or modification of this compound has not been detailed in the accessible research literature. researchgate.net
Q & A
Q. What are the established synthetic pathways for (+)-7-Hydroxymenthol, and how can researchers optimize yield and enantiomeric purity?
this compound synthesis typically involves stereoselective hydroxylation of menthol derivatives or enzymatic resolution of racemic mixtures. To optimize yield, researchers should employ reaction condition screening (e.g., temperature, catalyst loading) and monitor enantiomeric excess (ee) via chiral HPLC or polarimetry . For scale-up, consider flow chemistry to enhance reproducibility and reduce side reactions .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for structural confirmation, particularly to distinguish the hydroxyl group’s position. High-Resolution Mass Spectrometry (HRMS) validates molecular mass, while Infrared (IR) spectroscopy identifies functional groups. Pair these with reversed-phase HPLC for purity assessment (>98%) and GC-MS for volatile byproduct analysis .
Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?
Begin with cell viability assays (e.g., MTT or resazurin) to establish non-toxic concentration ranges. For receptor-binding studies, use radioligand displacement assays with positive controls (e.g., menthol for TRPM8 channels). Include dose-response curves (IC₅₀/EC₅₀ calculations) and triplicate replicates to ensure statistical robustness .
Advanced Research Questions
Q. How can contradictions in reported pharmacological effects of this compound be systematically resolved?
Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent carriers). Conduct a meta-analysis of existing literature to identify confounding variables, then design comparative studies under standardized protocols. Use multivariate regression to isolate factors like solvent polarity or incubation time .
Q. What strategies are effective for elucidating the metabolic pathways of this compound in mammalian systems?
Combine in vitro hepatic microsome assays with LC-MS/MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites. Isotopic labeling (e.g., ¹⁴C or deuterium) can track metabolic fate in vivo. Cross-validate findings with computational tools like molecular docking to predict enzyme interactions (e.g., CYP450 isoforms) .
Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s physicochemical properties?
Re-evaluate force fields and solvation models in molecular dynamics simulations. For properties like logP or solubility, validate predictions with experimental measurements (e.g., shake-flask method for partition coefficients). Use Bland-Altman plots to quantify systematic biases between computational and empirical results .
Methodological Best Practices
Q. What criteria should guide the selection of primary literature for a review on this compound?
Prioritize peer-reviewed studies with full experimental details (e.g., reaction conditions, analytical parameters). Exclude sources lacking raw data or relying solely on commercial datasets. Use tools like SciFinder or Reaxys to filter studies by reproducibility metrics (e.g., repeated syntheses) .
Q. How can researchers ensure ethical and rigorous data sharing in collaborative studies on this compound?
Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles: deposit raw NMR/LC-MS spectra in repositories like Zenodo and share annotated datasets via platforms like Figshare. Establish data ownership agreements early, and document contributions using CRediT (Contributor Roles Taxonomy) .
Data Presentation and Validation
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?
Use nonlinear regression (e.g., sigmoidal curve fitting) for IC₅₀/EC₅₀ determination. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize biological significance .
Q. How should raw data from this compound experiments be archived for reproducibility?
Store raw instrument files (e.g., .fid for NMR, .raw for MS) in open formats alongside processed data. Include metadata such as instrument calibration dates and solvent batches. Use electronic lab notebooks (ELNs) with version control to track revisions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
